molecular formula C17H16O3S B11944519 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 64824-52-8

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No.: B11944519
CAS No.: 64824-52-8
M. Wt: 300.4 g/mol
InChI Key: SNQCMLILKIMIOR-UHFFFAOYSA-N
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Description

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a six-membered thiopyran ring substituted with two phenyl groups at the 3- and 5-positions. The 1,1-dioxide moiety (sulfone group) at the sulfur atom enhances the compound’s polarity and stability compared to non-oxidized thiopyran derivatives.

Properties

CAS No.

64824-52-8

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dioxo-3,5-diphenylthian-4-one

InChI

InChI=1S/C17H16O3S/c18-17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

SNQCMLILKIMIOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the treatment of 1,5-diarylpent-1-en-4-one-3-thione derivatives with hydrogen sulfide (H₂S) or thiourea under acidic conditions. The thiol group attacks the α,β-unsaturated ketone system, forming a thiopyran ring via intramolecular cyclization. For example, reacting 1,5-diphenylpent-1-en-4-one-3-thione with H₂S in acetic acid at 80°C yields the tetrahydrothiopyran-4-one sulfide intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to the sulfone.

Table 1: Cyclocondensation-Oxidation Protocol

ParameterDetailsYieldReference
Starting material1,5-Diphenylpent-1-en-4-one-3-thione-
Cyclization agentH₂S in acetic acid75%
Oxidation agent30% H₂O₂ in methanol, 0°C, 2 hr89%
Diastereoselectivity>20:1 (trans:cis)-

This method benefits from high diastereoselectivity, favoring the trans-configuration due to steric hindrance during cyclization.

Oxidation of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one

The sulfone derivative is commonly synthesized via oxidation of its sulfide precursor, 3,5-diphenyltetrahydro-4H-thiopyran-4-one. This two-step approach isolates the sulfide before final oxidation.

Sulfide Synthesis

The sulfide intermediate is prepared through a Friedel-Crafts alkylation strategy. A mixture of cinnamaldehyde and thiophenol undergoes acid-catalyzed condensation, followed by cyclization using polyphosphoric acid (PPA) at 120°C.

Table 2: Friedel-Crafts Cyclization Conditions

ComponentQuantity/ParameterRole
Cinnamaldehyde10 mmolElectrophilic agent
Thiophenol12 mmolNucleophile
PPA5 gCyclization catalyst
Temperature120°C, 6 hrReaction condition
Yield68%-

Sulfide to Sulfone Oxidation

The sulfide is oxidized using H₂O₂ in a methanol-water mixture (3:1) at 0–5°C. Kinetic studies show complete conversion within 2 hours, with the sulfone precipitating as a white solid. Alternative oxidants like oxone or ruthenium-based catalysts have been explored but offer no significant advantage over H₂O₂ in terms of cost or yield.

Alternative Pathways: Multicomponent Reactions

Recent advances utilize one-pot multicomponent reactions (MCRs) to streamline synthesis. A notable example involves the reaction of benzaldehyde derivatives, acetylacetone, and sodium sulfide nonahydrate (Na₂S·9H₂O) in dimethylformamide (DMF) at 100°C.

Mechanistic Insights

The MCR proceeds via Knoevenagel condensation between benzaldehyde and acetylacetone, forming a diarylideneacetone intermediate. Na₂S then acts as a dual nucleophile and base, initiating thia-Michael addition and cyclization.

Table 3: Multicomponent Reaction Optimization

Variable TestedOptimal ConditionImpact on Yield
SolventDMF70%
Temperature100°CMax yield
Na₂S stoichiometry1.2 equivPrevents overoxidation

This method reduces purification steps but requires precise control of Na₂S stoichiometry to avoid polysulfide byproducts.

Industrial-Scale Considerations

While lab-scale methods prioritize selectivity, industrial production emphasizes cost and scalability. Patent EP1149089B1 discloses a continuous-flow process for analogous thiopyran sulfones, using tubular reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

  • Catalyst recycling : Immobilized sulfonic acid resins replace PPA, enabling reuse over 10 cycles without yield loss.

  • In-line oxidation : Integrated H₂O₂ dosing systems convert sulfide intermediates to sulfones without isolation, improving throughput.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesLimitationsScale Suitability
CyclocondensationHigh selectivityMulti-stepLab
Sulfide OxidationHigh puritySeparate oxidation stepPilot plant
MulticomponentOne-potByproduct formationLab
Continuous-flowScalableHigh initial investmentIndustrial

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and substitution reactions, leading to the formation of various derivatives with distinct biological activities . The specific molecular targets and pathways involved in these processes are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide

The closest structural analog is 2,6-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS: 56580-78-0), which replaces the phenyl groups of the target compound with methyl substituents. Key differences include:

Property 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide 2,6-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-Dioxide
Molecular Formula C₁₇H₁₆O₃S (calculated) C₇H₁₂O₃S
Molecular Weight ~300.37 g/mol (calculated) 176.24 g/mol
Substituents Phenyl groups at 3,5-positions Methyl groups at 2,6-positions
Polarity Higher (due to aromatic π-systems) Lower (aliphatic substituents)
Potential Reactivity Enhanced π-π stacking interactions Increased steric hindrance from methyl groups

The phenyl groups in the 3,5-diphenyl derivative likely reduce solubility in polar solvents compared to the methyl-substituted analog. Additionally, the aromatic rings may confer stability against hydrolysis, a common degradation pathway observed in sulfone-containing compounds (e.g., hydrolysis of β-sulfonyl peptides to sulfonic acids, as noted in ) .

Comparison with Substituted 1,2-Thiazetidine 1,1-Dioxides

Thiazetidine 1,1-dioxides (four-membered rings) differ fundamentally in ring size and electronic properties. For example, 1,2-thiazetidine-3-acetic acid 1,1-dioxide derivatives exhibit distinct reactivity:

  • Synthesis : Thiazetidines undergo N-alkylation or N-acylation (e.g., with bromoacetic esters or acyl chlorides), whereas thiopyran derivatives may follow different synthetic pathways due to their larger ring structure .
  • Stability : Thiazetidine sulfones are moisture-sensitive and hydrolyze to sulfonic acids, whereas the six-membered thiopyran ring likely offers greater conformational stability.
  • Reactivity : The sulfonyl group in thiazetidines is more susceptible to nucleophilic attack than imidazole-based structures, suggesting that 3,5-diphenylthiopyran-4-one 1,1-dioxide may exhibit intermediate reactivity due to steric protection from phenyl groups .

Broader Context: Sulfone-Containing Pharmaceuticals

Unlike these drugs, this compound lacks nitro or imidazole groups, which are critical for antiparasitic activity in benznidazole . This underscores the importance of substituent selection in tuning bioactivity.

Research Findings and Data Gaps

  • Synthetic Feasibility : The N-acylation methods used for thiazetidines () could inspire analogous derivatization of the thiopyran scaffold, though steric effects from phenyl groups may limit reactivity.
  • Stability : The hydrolytic instability of β-sulfonyl peptides () suggests that 3,5-diphenylthiopyran-4-one 1,1-dioxide’s stability should be experimentally verified, particularly in aqueous environments.
  • Biological Activity: No direct data exists for the target compound, but methyl-substituted analogs () may serve as leads for structure-activity relationship studies.

Biological Activity

3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS Number: 64824-52-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O3SC_{17}H_{16}O_3S, with a molecular weight of approximately 300.37 g/mol. The compound features a thiopyran ring with two phenyl groups at the 3 and 5 positions and a sulfone group that contributes to its reactivity and biological activity.

Biological Activities

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

1. Antiparasitic Activity

Recent research has shown that derivatives of thiopyran compounds exhibit significant antiparasitic effects. For instance, studies involving the synthesis of new derivatives demonstrated effective inhibition against parasites responsible for tropical diseases such as malaria and leishmaniasis. The compounds displayed an EC50 value below 10 μM, indicating potent activity against these pathogens .

2. Cytotoxic Activity

Cytotoxicity assays conducted on human monocyte cell lines (U-937) revealed that this compound can induce cell death in a concentration-dependent manner. The MTT assay results indicated that the compound effectively reduces cell viability at varying concentrations (200 μg/mL to 3.125 μg/mL), showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the target cells. This oxidative stress disrupts cellular homeostasis, ultimately causing cell death in parasitic organisms . The interaction with key metabolic pathways such as trypanothione reductase has been highlighted as a crucial factor in its antiparasitic activity .

Data Table: Summary of Biological Activities

Activity Effect EC50 (μM) Reference
AntiparasiticInhibition against malaria/leishmaniasis<10
CytotoxicityReduction in U-937 cell viabilityVariable
Mechanism of ActionInduces ROS productionNot specified

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various thiopyran derivatives against Leishmania panamensis, researchers noted a selectivity index of 153 over monocytes U-937. This suggests that the compound selectively targets parasites while sparing human cells, making it a promising candidate for further development in antiparasitic therapies .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study using the MTT assay demonstrated that treatment with this compound resulted in significant decreases in cell viability across multiple concentrations tested. This highlights its potential application in cancer treatment strategies .

Q & A

Q. What are the standard synthetic routes for 3,5-Diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, and how are intermediates characterized?

The compound is synthesized via a two-step process:

Core formation : React tetrahydro-4H-thiopyran-4-one 1,1-dioxide with benzaldehyde derivatives under acidic or basic conditions. For example, substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) undergo Knoevenagel condensation to form bis-arylidene derivatives .

Oxidation : The thiopyran core is oxidized to the 1,1-dioxide form using hydrogen peroxide (for full oxidation) or sodium periodate (for partial oxidation) .
Characterization :

  • NMR : Key signals include δ ~4.70 ppm (CH₂ groups adjacent to sulfone), δ ~7.70–8.30 ppm (aromatic protons), and δ ~184 ppm (C=O in ¹³C NMR) .
  • IR : Peaks at 1677 cm⁻¹ (C=O stretch), 1320–1136 cm⁻¹ (SO₂ symmetric/asymmetric stretches) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 414 for nitro-substituted derivatives) confirm molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as the compound may cause respiratory irritation .
  • Storage : Keep in airtight containers away from oxidizing agents, and store in cool, dry conditions (<25°C) .
  • Spill management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums to contain spills .

Advanced Research Questions

Q. How can researchers resolve discrepancies in melting points or spectral data during synthesis?

Discrepancies (e.g., observed mp 226–230°C vs. literature 233.5–234.5°C for nitro derivatives ) may arise from:

  • Purity issues : Recrystallize using ethanol/water mixtures or perform column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Polymorphism : Characterize crystalline forms via X-ray diffraction or DSC to identify metastable phases.
  • Analytical validation : Cross-validate NMR data with 2D techniques (e.g., COSY, HSQC) to confirm structural assignments .

Q. What computational strategies predict the biological activity of thiopyran-4-one 1,1-dioxide derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV integrase. For example, benzothiazine-3-carboxamide 1,1-dioxide derivatives chelate Mg²⁺ in integrase’s active site, inhibiting viral replication .
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and CYP450 interactions to optimize pharmacokinetics .

Q. How can reaction conditions be optimized to improve yields of 3,5-diaryl derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aryl aldehydes, but methanol is preferred for hydrazine coupling reactions .
  • Catalysis : Add piperidine or ammonium acetate to accelerate Knoevenagel condensation .
  • Temperature control : Reflux (70–80°C) ensures complete imine formation, while room temperature minimizes side reactions in oxidation steps .
  • Stoichiometry : Use a 2:1 molar ratio of aldehyde to thiopyranone core to favor bis-arylidene products .

Q. What mechanistic insights explain the role of oxidizing agents in sulfone formation?

  • Hydrogen peroxide (H₂O₂) : Oxidizes thioether to sulfone via a two-step radical mechanism, requiring acidic or basic conditions to stabilize intermediates .
  • Sodium periodate (NaIO₄) : Preferentially forms sulfoxides under mild conditions; excess reagent or prolonged reaction times drive full oxidation to sulfones .
  • Monitoring : Use TLC (Rf shift) or FTIR (disappearance of S-O stretches at ~1050 cm⁻¹) to track oxidation progress .

Q. How do substituents on the aryl rings influence electronic properties and reactivity?

  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the thiopyran core, enhancing reactivity in nucleophilic additions (e.g., hydrazine coupling) .
  • Electron-donating groups (e.g., OCH₃) : Stabilize intermediates via resonance, improving yields in cyclization reactions .
  • Steric effects : Bulky substituents (e.g., phenoxy groups) may hinder crystallization, requiring alternative purification strategies .

Contradictory Data Analysis

  • Example : Observed vs. literature melting points for nitro derivatives .
    • Hypothesis : Impurities or polymorphic forms.
    • Resolution : Recrystallize from DMSO/water and analyze via PXRD to identify crystalline phases.

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